molecular formula C11H7N3OS B6341729 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-94-0

3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No. B6341729
CAS RN: 1035818-94-0
M. Wt: 229.26 g/mol
InChI Key: ZQOQBORMNXVTCA-UHFFFAOYSA-N
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Description

“3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular formula C11H7N3OS and a molecular weight of 229.258 . It is a member of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds known for their significant impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .


Molecular Structure Analysis

The IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, synthesized from compounds like 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, have been shown to be useful in medicine and various other applications (Rathod & Solanki, 2018).
  • Antimicrobial Activity : Novel Schiff bases of chitosan formed by reacting heteroaryl pyrazole derivatives, including 1-phenyl-3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde, have been shown to exhibit antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).

Synthesis of Heterocyclic Compounds

  • Synthesis of Heterocyclic Derivatives : The synthesis of pyrimidine-2-thiol, pyrazole, and pyran derivatives from compounds like 1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one, a derivative of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, has been achieved. These compounds exhibit significant anti-inflammatory and antioxidant activities (Shehab et al., 2018).

Catalysis and Synthesis of Complexes

  • Nanoparticle Catalysts for Synthesis : Nanoparticles of manganese oxides have been used as efficient catalysts for synthesizing pyrano[2,3-d]pyrimidine derivatives from thiophene-2-carbaldehyde, a related compound. These derivatives have been used to prepare complexes with potent protease inhibitory activity (Shehab & El-Shwiniy, 2018).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are a privileged scaffold for combinatorial library design and drug discovery because their great synthetic versatility permits structural modifications throughout their periphery . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

The primary target of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . It plays a significant role in controlling the progression of cells through the G1 (growth 1) and S (synthesis) phases of the cell cycle .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the cells from dividing and proliferating . This is particularly beneficial in the context of cancer treatment, where uncontrolled cell division is a key characteristic of the disease .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to a halt in cell division .

Pharmacokinetics

The compound’s molecular weight is 229258 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five

Result of Action

The result of the action of 3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a significant inhibition of cell growth . The compound has shown superior cytotoxic activities against various cell lines . For instance, it has demonstrated potent dual activity against MCF-7, HCT-116, and HepG-2 cell lines . It also induces apoptosis within HCT cells .

properties

IUPAC Name

3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-7-8-4-12-11-9(5-13-14(11)6-8)10-2-1-3-16-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOQBORMNXVTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

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